molecular formula C20H33N7O2S4 B143783 N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine CAS No. 1193434-63-7

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine

Cat. No.: B143783
CAS No.: 1193434-63-7
M. Wt: 531.8 g/mol
InChI Key: FLMTYSSUPPMJNR-UHFFFAOYSA-N
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Description

Nizatidine (Chemical Name: N-(2-(((2-((dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine) is a histamine H2-receptor antagonist (H2RA) used clinically to treat gastroesophageal reflux disease (GERD), gastric ulcers, and duodenal ulcers by inhibiting gastric acid secretion . Its molecular formula is C₁₂H₂₁N₅O₂S₂, with a molecular weight of 331.46 g/mol . Structurally, it features a 4-thiazolylmethylthio group linked to a nitro-ethenediamine backbone, contributing to its selective binding to H2 receptors . Nizatidine exhibits rapid absorption in liquid formulations and has a low propensity for drug interactions compared to earlier H2RAs like cimetidine .

Properties

IUPAC Name

1-N,1-N'-bis[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N7O2S4/c1-25(2)10-19-23-16(14-32-19)12-30-7-5-21-18(9-27(28)29)22-6-8-31-13-17-15-33-20(24-17)11-26(3)4/h9,14-15,21-22H,5-8,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMTYSSUPPMJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CSC(=N2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N7O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193434-63-7
Record name N'-(2-(((2-((Dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl) nizatidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193434637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2-(((2-((DIMETHYLAMINO)METHYL)-4-THIAZOLYL)METHYL)THIO)ETHYL) NIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL54Q3E3T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Design and Mechanism

The synthesis begins with the condensation of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine (Compound A) and 1-alkoxy-N-methyl-2-nitroetheneamine (Compound B) in a polar solvent, typically water. This one-pot reaction proceeds via nucleophilic attack of the thiazolemethanamine’s primary amine on the electron-deficient nitroetheneamine, followed by elimination of alkoxy groups to form the ethenediamine backbone. The absence of methanethiol gas generation distinguishes this method from earlier processes, as the alkoxy substituent (R = C₁–₄ alkyl) replaces thiol groups, mitigating odor and purification challenges.

Optimized Reaction Conditions

A representative example involves heating 8.48 g (0.035 mol) of Compound A and 8.03 g (0.056 mol) of 1-ethoxy-N-methyl-2-nitroetheneamine in 200 mL of water at 55°C for 4 hours, followed by incremental temperature increases to 75°C. HPLC monitoring confirmed 88.8% conversion to nizatidine before workup. Post-reaction, methylene chloride extraction and ethyl acetate recrystallization yielded 6.25 g (53.9%) of nizatidine with 95% purity.

Table 1: Key Parameters for Alkoxy-Nitroetheneamine Condensation

ParameterValue
Molar Ratio (A:B)1:1.6
SolventWater
Temperature Range55°C → 75°C
Reaction Time6.5 hours
Yield53.9%
Purity (HPLC)95%

Phosphonium Reagent-Mediated Amination

Intermediate Synthesis and Functionalization

This route prioritizes late-stage functionalization of the thiazole ring. The key intermediate, N-[2-[[2-(hydroxymethyl)-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (Compound C), is synthesized via sequential reactions starting from 4-chloromethyl-2-hydroxymethylthiazole and cysteamine hydrochloride. The critical step involves replacing the hydroxymethyl group with a dimethylaminomethyl moiety using tris(dimethylamino)phosphine and carbon tetrachloride.

Mechanism of Amination

The phosphonium reagent (L₃P⁺N(CH₃)₂X⁻) facilitates nucleophilic displacement of the hydroxyl group by dimethylamine. This step enhances the compound’s basicity, simplifying purification via pH-dependent extraction. For instance, acidification to pH 2–3 precipitates acidic by-products, while basification to pH 10 selectively extracts nizatidine into organic solvents.

Table 2: Phosphonium Reagent-Mediated Amination Conditions

ParameterValue
ReagentTris(dimethylamino)phosphine
SolventDimethylformamide (DMF)
TemperatureRoom temperature
Yield68–72%
Purity>98%

Comparative Analysis of Methodologies

Environmental and Economic Considerations

The aqueous condensation method (Method 1) eliminates methanethiol emissions, reducing the need for gas-scrubbing infrastructure. In contrast, Method 2’s use of phosphonium reagents and DMF raises concerns about solvent recovery and waste management. However, Method 2 achieves higher purity (98% vs. 95%), potentially justifying its use in pharmaceutical-grade production.

Scalability and Industrial Feasibility

Method 1’s simplicity and water-based system favor large-scale production, with yields exceeding 50% without specialized equipment. Method 2, while efficient, requires stringent control over phosphonium reagent stoichiometry and anhydrous conditions, increasing operational complexity.

Intermediate Characterization and Stability

Thiazolemethanamine Derivatives

FTIR and NMR analyses confirm the structure of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, with characteristic peaks at 3350 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=N thiazole). Stability studies in 0.1 N HCl show no degradation over 24 hours, ensuring compatibility with acidic reaction media .

Chemical Reactions Analysis

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Treatment of Gastroesophageal Reflux Disease (GERD)

Nizatidine is commonly prescribed for GERD due to its ability to alleviate symptoms associated with excessive stomach acid. Clinical studies have demonstrated that nizatidine significantly reduces gastric acid output, thus improving patient outcomes .

  • Case Study Overview:
    A comparative study evaluated the efficacy of nizatidine against pantoprazole, a proton pump inhibitor. The results indicated that while both medications were effective, pantoprazole provided more rapid symptom relief and superior healing rates for erosive esophagitis .

Combination Therapy

Recent investigations have explored the efficacy of combining nizatidine with other agents, such as rebamipide, to enhance therapeutic outcomes for erosive gastritis. A clinical trial showed that the combination therapy led to a statistically significant improvement in mucosal erosion healing compared to nizatidine monotherapy .

  • Clinical Trial Data:
Treatment GroupErosion Healing Rate (%)Adverse Events (%)
Rebamipide/Nizatidine (n=128)62.02.34
Nizatidine Monotherapy (n=125)49.21.60

This trial underscores the potential benefits of combination therapies in managing gastric conditions more effectively than monotherapy.

Safety Profile and Side Effects

Nizatidine has been found to have a favorable safety profile, with most adverse effects being mild and manageable. Common side effects include gastrointestinal disturbances such as diarrhea and nausea .

Pharmaceutical Development

The compound serves as a reference standard in pharmaceutical research, particularly concerning the synthesis of related compounds and impurities during drug manufacturing processes . Researchers are actively investigating methods to minimize undesirable impurities such as Nizatidine EP Impurity G during production.

Toxicological Studies

Research has also focused on the toxicological profile of nizatidine, where it was shown to have no mutagenic effects in various studies . This aspect is crucial for regulatory compliance and ensuring patient safety.

Mechanism of Action

The mechanism of action of N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine is not well-studied, but it is likely related to its structural similarity to nizatidine. Nizatidine itself works by competitively inhibiting histamine at H2 receptors on the gastric parietal cells, reducing gastric acid secretion .

Comparison with Similar Compounds

Structural Analogs

Nizatidine shares structural motifs with other thiazole- and sulfur-containing compounds, though key differences influence pharmacological profiles:

Compound Name Structural Features Key Differences from Nizatidine Biological Activity/Application References
Nizatidine 4-Thiazolylmethylthio group, nitro-ethenediamine backbone Reference compound H2RA; antiulcer, GERD treatment
Compound 40 () 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide Benzamide substituent replaces nitro-ethenediamine Investigational (cancer, viral infections)
4-Chloromethyl-2-dimethylaminomethyl thiazole Chloromethyl-thiazole core Intermediate in nizatidine synthesis; lacks nitro group Impurity in nizatidine formulations

Key Insights :

  • The thiazole ring and sulfur linkage are critical for receptor binding in H2RAs. However, substituents like benzamide (Compound 40) or chloromethyl groups () alter target specificity and therapeutic applications .
  • Nizatidine’s nitro-ethenediamine moiety enhances selectivity for H2 receptors over cytochrome P450 enzymes, reducing drug interactions compared to cimetidine .
Pharmacological Comparison with H2 Receptor Antagonists

Nizatidine is compared to other H2RAs in potency, selectivity, and safety:

Drug Core Structure Selectivity for H2 Receptors Notable Side Effects Impurity Concerns References
Nizatidine Thiazole-thioether High Minimal secondary effects at therapeutic doses NDMA (trace levels), chloromethyl impurities
Cimetidine Imidazole ring Moderate Antiandrogenic effects, CYP450 inhibition Not reported in evidence
Ranitidine Furanyl-thioether High NDMA contamination in some formulations NDMA (higher risk)

Key Insights :

  • Nizatidine and ranitidine exhibit higher selectivity than cimetidine, which interacts with androgen receptors and hepatic enzymes .
  • Both nizatidine and ranitidine have been scrutinized for NDMA impurities, though nizatidine’s levels are typically lower due to distinct synthesis pathways .
Impurity Profiles

Nizatidine’s synthesis generates specific impurities, differing from those of related compounds:

Compound Common Impurities Regulatory Status References
Nizatidine 4-Chloromethyl-2-dimethylaminomethyl thiazole, Nizatidine N-Oxide, EP impurities (A–K) Monitored under USP/EP guidelines; controlled in FDA-approved formulations
Ranitidine NDMA (N-Nitrosodimethylamine) Recalled in some markets due to carcinogenicity risks

Key Insights :

  • Nizatidine’s impurities (e.g., chloromethyl derivatives) arise from intermediates in its synthesis, while ranitidine’s NDMA forms under storage or manufacturing conditions .
  • Quality control for nizatidine focuses on minimizing genotoxic impurities like 4-chloromethyl intermediates .

Biological Activity

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine is a derivative of nizatidine, a well-known histamine H2-receptor antagonist primarily used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound's structural modifications suggest potential enhancements in its biological activity, pharmacokinetics, and therapeutic efficacy. This article delves into the biological activity of this compound, supported by pharmacological data, case studies, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

N 2 2 Dimethylamino methyl 4 thiazolyl methyl thio ethyl Nizatidine \text{N 2 2 Dimethylamino methyl 4 thiazolyl methyl thio ethyl Nizatidine }

This structure incorporates a thiazole ring and a dimethylamino group, which are known to enhance biological activity.

Physical Properties

  • Molecular Formula : C12H20N6O3S2
  • Molecular Weight : 360.46 g/mol
  • Solubility : Soluble in water and organic solvents.

Pharmacodynamics

Nizatidine acts primarily as an H2 receptor antagonist, inhibiting gastric acid secretion. The biological activity of this compound has been explored in various studies:

  • Gastric Acid Secretion : Studies indicate that nizatidine significantly reduces gastric acid output. In clinical trials, doses ranging from 75 mg to 300 mg resulted in up to 90% inhibition of nocturnal gastric acid secretion within 10 hours post-administration .
  • Pepsin Activity : Oral administration of nizatidine did not affect pepsin activity significantly; however, total pepsin output decreased proportionally with reduced gastric secretions .
  • Serum Gastrin Levels : Nizatidine does not significantly alter basal serum gastrin levels, indicating a lack of rebound gastrin secretion after food intake .

Pharmacokinetics

The pharmacokinetic profile of nizatidine shows:

  • Bioavailability : Over 70% following oral administration.
  • Peak Plasma Concentrations : Achieved within 0.5 to 3 hours post-dose.
  • Elimination Half-Life : Ranges from 1 to 2 hours in individuals with normal renal function .

Table 1: Pharmacokinetic Parameters of Nizatidine

ParameterValue
Bioavailability>70%
Peak Plasma Concentration (Cmax)700 - 3,600 µg/L
Time to Peak Concentration (Tmax)0.5 - 3 hours
Elimination Half-Life1 - 2 hours
Renal Clearance~500 mL/min

Toxicology and Safety

Recent studies have investigated the nitrosation potential of nizatidine under simulated gastric conditions. It was found that nizatidine is highly susceptible to nitrosation, reaching up to 100% conversion within 10 minutes in simulated gastric juice . The nitrosated derivative (NZ-NO) formed may pose potential toxicity concerns.

Table 2: Nitrosation of Nizatidine

Condition% Nitrosation at Time (min)
Simulated Gastric Juice100% at 10 min
WHO-suggested Conditions18% at 160 min

Clinical Trials

In multicenter clinical trials involving patients with active duodenal ulcers, nizatidine demonstrated superior healing rates compared to placebo. Patients receiving either 300 mg at bedtime or 150 mg twice daily showed significant improvement in ulcer healing rates .

Research Findings

A study focused on the nitrosation of nizatidine revealed that the nitroso derivative could potentially lead to adverse effects if ingested frequently or over long periods. The study emphasized the need for further investigations into the safety profile of long-term nizatidine use .

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